N-(4-methylphenyl)-8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
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Overview
Description
“N-(4-methylphenyl)-8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide” is a complex organic compound. The name suggests it contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the spirocyclic structure and the attachment of the various phenyl and nitrophenyl groups. Unfortunately, without specific literature or database references, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It appears to contain a spirocyclic core, with various phenyl (benzene) rings attached. One of these rings is a nitrophenyl group, which contains a nitro (-NO2) functional group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the nitro group in the nitrophenyl ring is often involved in reactions such as reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Scientific Research Applications
Chemical Synthesis and Methodological Development
Research in chemical synthesis often focuses on developing practical methods for the preparation of complex molecules. For instance, studies on the synthesis of intermediates like 2-Fluoro-4-bromobiphenyl, a key component in manufacturing anti-inflammatory and analgesic materials, highlight the ongoing efforts to refine synthetic routes for pharmaceuticals (Qiu et al., 2009). These methodologies, involving cross-coupling reactions and diazotization processes, may be relevant to the synthesis and modification of N-(4-methylphenyl)-8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide, providing a foundation for its application in drug development or material science.
Pharmacological Research and Drug Development
The design and synthesis of enantiomerically pure compounds, such as those based on the pyrrolidin-2-one pharmacophore, underscore the importance of stereochemistry in developing more effective pharmacological agents (Veinberg et al., 2015). This research avenue might offer insights into the potential uses of this compound in creating novel CNS agents or other therapeutic drugs by exploring its stereochemical configurations and biological activity.
Advanced Oxidation Processes for Environmental Applications
The study of advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants provides another context where similar compounds may find application. Research on the degradation pathways, kinetics, and by-products of pharmaceutical compounds in water treatment processes indicates a growing interest in understanding and mitigating the environmental impact of chemical pollutants (Qutob et al., 2022). This suggests potential environmental applications for this compound, particularly in the study of its degradation, toxicity, and removal from water sources.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4-methylphenyl)-8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4/c1-20-7-9-22(10-8-20)28-26(32)30-25(21-5-3-2-4-6-21)19-35-27(30)15-17-29(18-16-27)23-11-13-24(14-12-23)31(33)34/h2-14,25H,15-19H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONPXZCGPLBFRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2C(COC23CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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